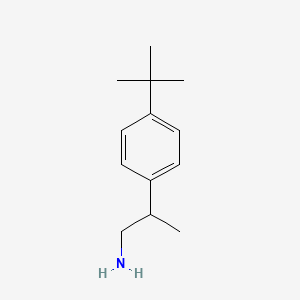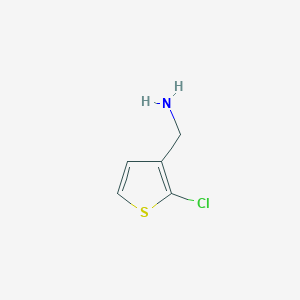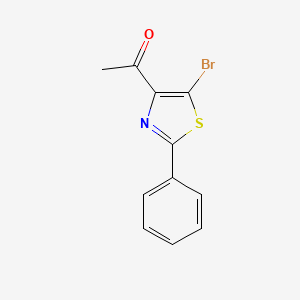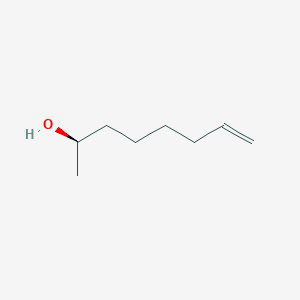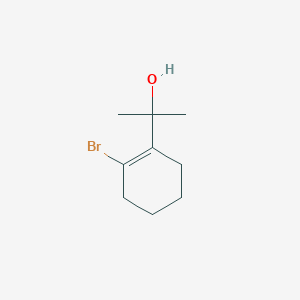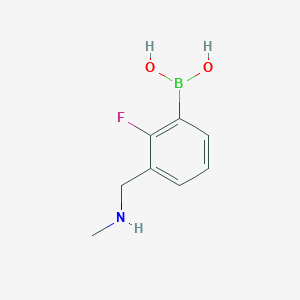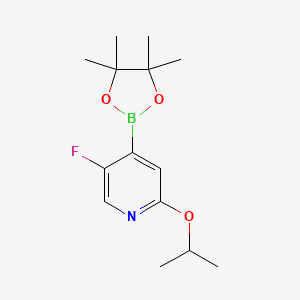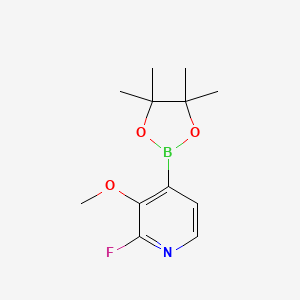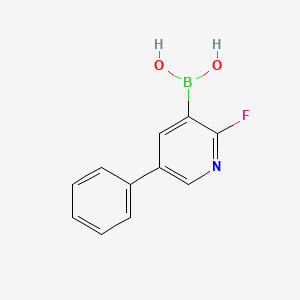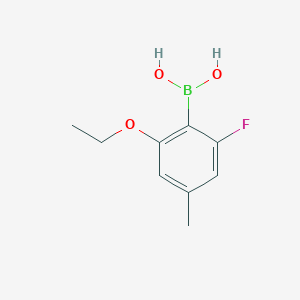
2-Ethoxy-6-fluoro-4-methylphenylboronic acid
Descripción general
Descripción
2-Ethoxy-6-fluoro-4-methylphenylboronic acid is a compound useful in organic synthesis . It is a reactant or precursor used for the synthesis of biologically active molecules .
Molecular Structure Analysis
The molecular formula of 2-Ethoxy-6-fluoro-4-methylphenylboronic acid is C9H12BFO3 . The InChI code is 1S/C9H12BFO3/c1-3-14-8-5-6(2)4-7(11)9(8)10(12)13/h4-5,12-13H,3H2,1-2H3 .Chemical Reactions Analysis
Boronic acids, such as 2-Ethoxy-6-fluoro-4-methylphenylboronic acid, are commonly used in Suzuki-Miyaura cross-coupling reactions . These reactions are widely applied in the synthesis of biologically active molecules .Physical And Chemical Properties Analysis
2-Ethoxy-6-fluoro-4-methylphenylboronic acid is a solid at room temperature . It has a molecular weight of 198 . The compound should be stored at a temperature between 2-8°C .Aplicaciones Científicas De Investigación
Synthesis and Intermediates in Organic Chemistry
- Intermediate for Non-Steroidal Anti-Inflammatory and Analgesic Material Synthesis: The compound 2-Fluoro-4-bromobiphenyl, a key intermediate in the manufacture of non-steroidal anti-inflammatory and analgesic materials like flurbiprofen, demonstrates the utility of similar fluoro-containing phenylboronic acids in medicinal chemistry. The development of practical synthesis methods for such intermediates highlights their importance in pharmaceutical production (Qiu, Gu, Zhang, & Xu, 2009).
Antifungal Activity
- Antifungal Agent: Compounds like 4-fluoro-2-formylphenylboronic acid, an analogue of Tavaborole (AN2690), have been found to exhibit significant antifungal activity against various fungal strains. The position of the fluorine substituent plays a crucial role in this activity, indicating the potential use of similar fluoro-containing phenylboronic acids in developing antifungal agents (Borys, Wieczorek, Pecura, Lipok, & Adamczyk-Woźniak, 2019).
Chemical Synthesis and Characterization
- In Chemical Synthesis and Analysis: The synthesis and application of various fluoro-containing phenylboronic acids, including 4-fluoro-2-methoxyphenyl boronic acid, in chemical processes and analysis demonstrate their versatility. These compounds are used in studies related to fluorescence quenching, exploring their interaction with other chemical species (Geethanjali, Nagaraja, & Melavanki, 2015).
Biomedical Applications
- Biomedical Research and Sensor Development: Fluoro-containing phenylboronic acids have been used in the development of new monomers like EDOT-FPBA for enzyme-free glucose sensing, indicating their potential in biomedical sensor technology. This specific application demonstrates their utility in creating materials sensitive to biological molecules (Bao, Hai, Layue, Yang, Yushuang, Goda, & Liu, 2021).
Material Science and Nanotechnology
- In Material Science and Nanotechnology: The use of fluoro-containing phenylboronic acids in the creation of hybrid nanomaterials, such as those involving carbon nanotubes, showcases their role in advancing material science. These compounds contribute to the characterization and development of new materials with potential applications in various technological fields (Monteiro, Carabineiro, Lauterbach, Hubbert, Hashmi, Figueiredo, & Pereira, 2015).
Catalysis and Chemical Reactions
- Catalysis in Organic Reactions: The use of electron-poor, fluoro-containing arylboronic acids in nickel(0)/tricyclohexylphosphine-catalyzed cross-coupling reactions highlights their importance in catalysis. These compounds react faster than their electron-rich/neutral counterparts, making them valuable in specific organic synthesis processes (Chen, Xing, Dong, & Hu, 2016).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The safety data sheet advises against eating, drinking, or smoking when using this product, and recommends washing hands and face thoroughly after handling .
Mecanismo De Acción
Target of Action
Boronic acids, including this compound, are commonly used in suzuki-miyaura coupling reactions , which involve the formation of carbon-carbon bonds. This suggests that the compound may interact with palladium catalysts and organic groups in these reactions .
Mode of Action
In Suzuki-Miyaura coupling reactions, 2-Ethoxy-6-fluoro-4-methylphenylboronic acid likely undergoes transmetalation, a process where it transfers its organic group to a palladium catalyst . This reaction forms a new carbon-carbon bond, contributing to the synthesis of complex organic compounds .
Biochemical Pathways
In the context of suzuki-miyaura coupling reactions, the compound contributes to the formation of carbon-carbon bonds, which are fundamental to the structure of organic molecules .
Result of Action
The primary result of the action of 2-Ethoxy-6-fluoro-4-methylphenylboronic acid is the formation of new carbon-carbon bonds through Suzuki-Miyaura coupling reactions . This contributes to the synthesis of complex organic compounds, which can have various molecular and cellular effects depending on their structure and properties .
Action Environment
The action, efficacy, and stability of 2-Ethoxy-6-fluoro-4-methylphenylboronic acid can be influenced by various environmental factors. For instance, the efficiency of Suzuki-Miyaura coupling reactions can be affected by the reaction conditions, such as temperature, solvent, and the presence of a base . Additionally, the compound’s stability may be influenced by factors such as pH and the presence of oxidizing or reducing agents .
Propiedades
IUPAC Name |
(2-ethoxy-6-fluoro-4-methylphenyl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BFO3/c1-3-14-8-5-6(2)4-7(11)9(8)10(12)13/h4-5,12-13H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYQAQMWBJWTQON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1F)C)OCC)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BFO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501224216 | |
| Record name | Boronic acid, B-(2-ethoxy-6-fluoro-4-methylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501224216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethoxy-6-fluoro-4-methylphenylboronic acid | |
CAS RN |
2121513-45-7 | |
| Record name | Boronic acid, B-(2-ethoxy-6-fluoro-4-methylphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2121513-45-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-(2-ethoxy-6-fluoro-4-methylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501224216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



